2-(4-Methoxypyridin-2-yl)acetic acid
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Overview
Description
2-(4-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position of the pyridine ring and an acetic acid moiety (-CH2COOH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the acetic acid moiety.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridine-2-boronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for industrial production due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxypyridin-2-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-methoxypyridin-2-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-(4-Hydroxypyridin-2-yl)acetic acid
Reduction: 2-(4-Methoxypyridin-2-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(4-Methoxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Methoxypyridin-4-yl)acetic acid: This compound has the methoxy group at the 2-position instead of the 4-position.
2-(5-Methoxypyridin-2-yl)acetic acid: Here, the methoxy group is at the 5-position.
Its distinct structure allows for targeted modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-9-6(4-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
OJOYZINHBJNSHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CC(=O)O |
Origin of Product |
United States |
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